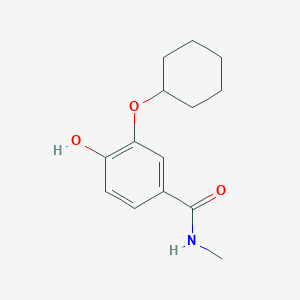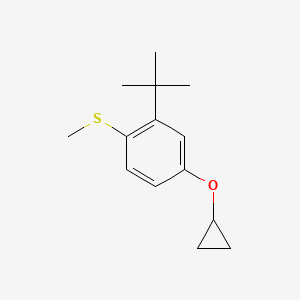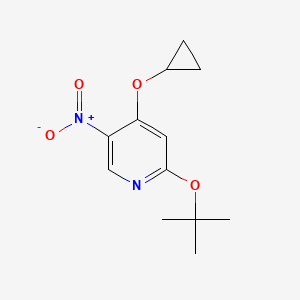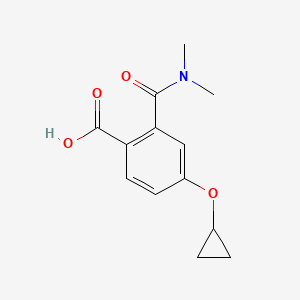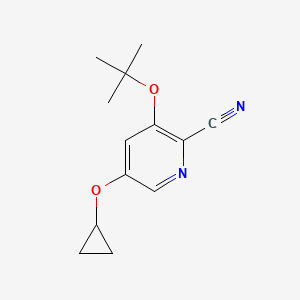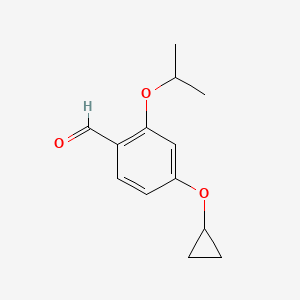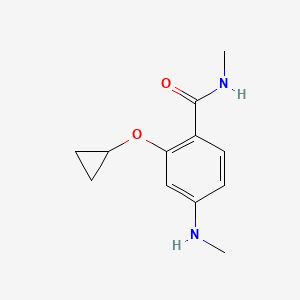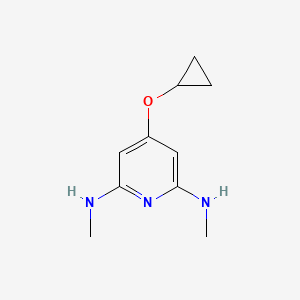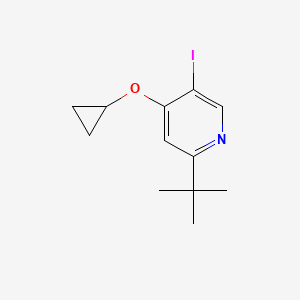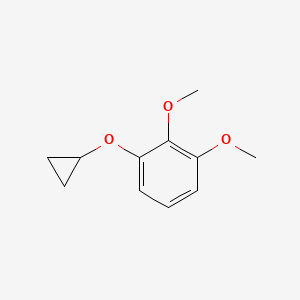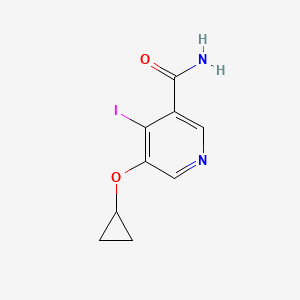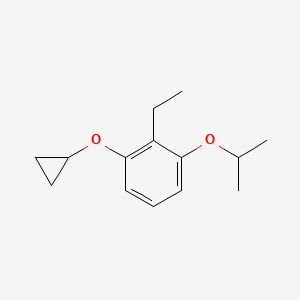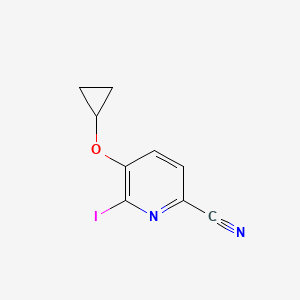
5-Cyclopropoxy-6-iodopicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-iodopicolinonitrile is an organic compound with the molecular formula C9H7IN2O It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 5-position and an iodine atom at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-iodopicolinonitrile typically involves the following steps:
Iodination: The iodination at the 6-position can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination.
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-iodopicolinonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-iodopicolinonitrile depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and iodopicolinonitrile moieties can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of iodine.
5-Cyclopropoxy-6-bromopicolinonitrile: Similar structure but with a bromine atom instead of iodine.
5-Cyclopropoxy-6-fluoropicolinonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Cyclopropoxy-6-iodopicolinonitrile is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2 |
InChI-Schlüssel |
KZJQBCMVFOIGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


